p-Quaterphenyl-4,4'''-disulfonic acid dipotassium salt
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Overview
Description
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt: is a heterocyclic organic compound with the molecular formula C24H16K2O6S2 and a molecular weight of 542.71 g·mol−1 . This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
The synthesis of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves multiple steps. The synthetic routes typically include the sulfonation of quaterphenyl compounds followed by neutralization with potassium hydroxide to form the dipotassium salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving sulfonic acid derivatives.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt involves its interaction with molecular targets through its sulfonic acid groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt can be compared with other similar compounds, such as:
- p-Quaterphenyl-4,4’‘’-disulfonic acid disodium salt
- p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt
- p-Quaterphenyl-4,4’‘’-disulfonic acid diammonium salt
These compounds share similar structural features but differ in their counterions, which can affect their solubility, reactivity, and applications. The uniqueness of p-Quaterphenyl-4,4’‘’-disulfonic acid dipotassium salt lies in its specific counterion, which can influence its behavior in various chemical and biological contexts .
Properties
Molecular Formula |
C24H16K2O6S2 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
dipotassium;4-[4-[4-(4-sulfonatophenyl)phenyl]phenyl]benzenesulfonate |
InChI |
InChI=1S/C24H18O6S2.2K/c25-31(26,27)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)32(28,29)30;;/h1-16H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
AMLQYWKJHVIKSB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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